1-Benzylpiperidine-4-carbaldehyde
Overview
Description
1-Benzylpiperidine-4-carbaldehyde is a chemical compound with the molecular formula C13H17NO . It is also known by several other names such as 1-benzyl-4-piperidinecarboxaldehyde, n-benzylpiperidine-4-carboxaldehyde, 1-benzyl-4-formylpiperidine, and others .
Synthesis Analysis
The synthesis of 1-Benzylpiperidine-4-carbaldehyde involves the reduction of ethyl-benzylpiperidinecarboxylate using a robust reducing agent like vitride. This yields (1-benzyl piperidine-4-yl)methanol, which upon oxidation using oxalyl chloride, trimethylamine, and dimethyl sulfoxide, produces 1-benzylpiperidine-4-carbaldehyde .Molecular Structure Analysis
The molecular weight of 1-Benzylpiperidine-4-carbaldehyde is 203.28 g/mol . The molecular structure consists of a benzyl group attached to a piperidine ring at the 1-position and a carbaldehyde group at the 4-position .Chemical Reactions Analysis
1-Benzylpiperidine-4-carbaldehyde can participate in various chemical reactions. It can be used as a reactant for stereospecific allylic alkylation, reactions of Grignard reagents with carbonyl compounds, fluorodenitrations and nitrodehalogenations for labeled PET ligands and fluoropharmaceuticals, and selective α1 receptor antagonists .Physical And Chemical Properties Analysis
1-Benzylpiperidine-4-carbaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 299.5±33.0 °C at 760 mmHg, and a melting point of 315ºC . It also has a flash point of 104.3±14.8 °C .Scientific Research Applications
Reactions of Grignard Reagents with Carbonyl Compounds
Scientific Field:
Organic Synthesis
Summary:
Grignard reagents (organomagnesium compounds) react with carbonyl compounds (aldehydes or ketones) to form new carbon-carbon bonds. These reactions are essential for building complex organic molecules.
Experimental Procedure:
Results:
The reaction yields a new carbon-carbon bond between the Grignard reagent and the aldehyde, leading to the formation of a substituted alcohol.
These are just two of the applications. If you’d like to explore more, feel free to ask! 😊
Safety And Hazards
properties
IUPAC Name |
1-benzylpiperidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOXBBPQRZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176554 | |
Record name | 1-Benzylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidine-4-carbaldehyde | |
CAS RN |
22065-85-6 | |
Record name | 1-(Phenylmethyl)-4-piperidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22065-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylpiperidine-4-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022065856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BENZYLPIPERIDINE-4-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5RKG3HX5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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